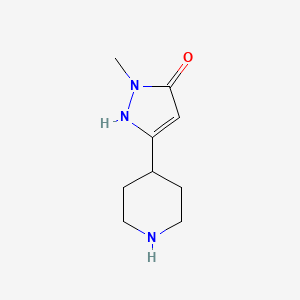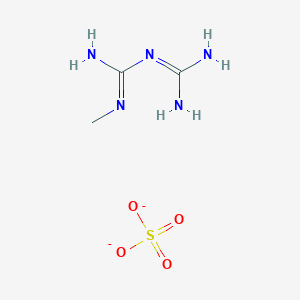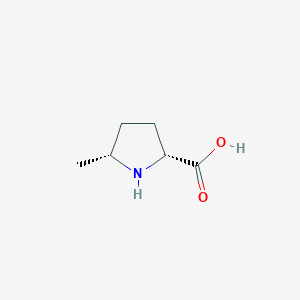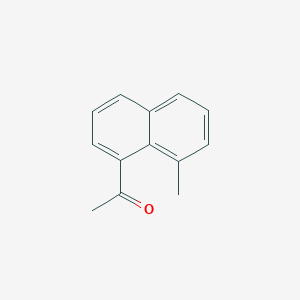
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a piperidine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution can introduce various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(piperidin-4-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazolone core.
2-Methyl-5-(piperidin-4-yl)imidazole: Features an imidazole ring, offering different chemical properties.
Uniqueness
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of a pyrazolone core and a piperidine substituent. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1193387-59-5 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-methyl-5-piperidin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h6-7,10-11H,2-5H2,1H3 |
InChI-Schlüssel |
QDWDHBGXRXUGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)


